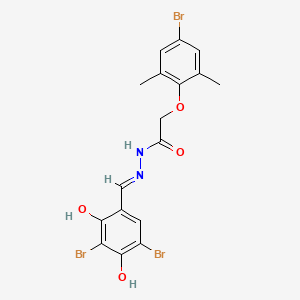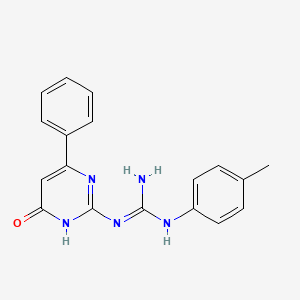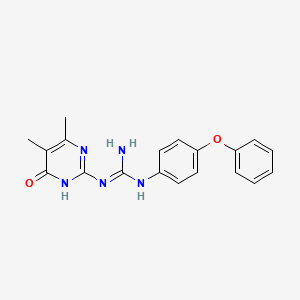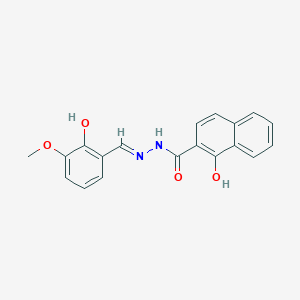![molecular formula C19H23N5O B3729811 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B3729811.png)
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
描述
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the amidation and cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to form benzoxazinones. These intermediates are further treated with ammonia to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and scalable processes such as microwave-assisted synthesis to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia, and various acid chlorides. Reaction conditions often involve refluxing in solvents like glacial acetic acid .
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with varying substituents, which can exhibit different biological activities .
科学研究应用
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and disrupt its function, leading to potential anticancer and antimicrobial effects. Molecular docking studies have shown satisfactory binding to DNA, correlating with its biological activities .
相似化合物的比较
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its photo-active properties and potential as an anticancer agent.
6-Chloro-2-methyl-quinazolin-4(3H)-one: Exhibits different biological activities due to the presence of a chlorine substituent.
Uniqueness
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
属性
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-5-7-14-11(3)20-19(23-17(14)25)24-18-21-12(4)15-10-13(6-2)8-9-16(15)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCZFSUMUXVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)CC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide](/img/structure/B3729732.png)

![N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3729736.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]-6-prop-2-enylphenol](/img/structure/B3729744.png)

![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)


![6-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B3729797.png)
![6-propyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B3729804.png)
![6-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B3729809.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B3729824.png)


